molecular formula C16H11FO2 B14851216 2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one

2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one

Cat. No.: B14851216
M. Wt: 254.25 g/mol
InChI Key: MROIBHULTUGBPV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound features a chromen-4-one core structure with a 3-fluorophenyl group at the 2-position and a methyl group at the 7-position. Flavonoids are widely studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one typically involves the use of various organic reactions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired flavonoid structure. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, followed by heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)-4H-chromen-4-one: Lacks the methyl group at the 7-position.

    7-Methyl-4H-chromen-4-one: Lacks the fluorophenyl group at the 2-position.

    2-Phenyl-7-methyl-4H-chromen-4-one: Lacks the fluorine atom on the phenyl group.

Uniqueness

2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one is unique due to the presence of both the 3-fluorophenyl group and the 7-methyl group, which may contribute to its distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its therapeutic potential.

Properties

Molecular Formula

C16H11FO2

Molecular Weight

254.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-7-methylchromen-4-one

InChI

InChI=1S/C16H11FO2/c1-10-5-6-13-14(18)9-15(19-16(13)7-10)11-3-2-4-12(17)8-11/h2-9H,1H3

InChI Key

MROIBHULTUGBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)F

Origin of Product

United States

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